

A Technical Guide to (+)-Biotin-PEG2-Hydrazide: A Versatile Tool for Bioconjugation

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Compound of Interest

Compound Name: (+)-Biotin-PEG2-Hydrazide

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For Researchers, Scientists, and Drug Development Professionals

(+)-Biotin-PEG2-Hydrazide is a valuable biotinylation reagent used to label biomolecules, particularly glycoproteins, antibodies, and other molecules containing accessible aldehyde or ketone groups. Its unique structure, featuring a biotin moiety for high-affinity binding to streptavidin and avidin, a flexible polyethylene glycol (PEG) spacer, and a reactive hydrazide group, makes it a powerful tool in various life science applications, including diagnostics, imaging, and drug delivery.^{[1][2]} This guide provides an in-depth overview of its properties, applications, and detailed protocols for its use.

Core Properties and Specifications

(+)-Biotin-PEG2-Hydrazide is a high-purity reagent characterized by its specific chemical and physical properties that are crucial for its function in bioconjugation. The inclusion of a hydrophilic PEG2 spacer enhances its water solubility and reduces steric hindrance during conjugation reactions.^{[1][3]}

Property	Value	Reference(s)
Chemical Name	N-(2-(2-(3-Hydrazineyl-3-oxopropoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide	[4]
Synonyms	(+)-Biotin-PEG2-NHNH ₂ , 9-(Biotinamido)-4,7-dioxanonanehydrazide	[2]
CAS Number	2413847-26-2	[2]
Molecular Formula	C ₁₇ H ₃₁ N ₅ O ₅ S	[2]
Molecular Weight	417.53 g/mol	[4]
Purity	≥95% to ≥98% (varies by supplier)	[1][2]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO and water	[5]
Storage	Store at -20°C for long-term storage.	[4]

Principle of Action: The Hydrazone Bond Formation

The primary application of **(+)-Biotin-PEG2-Hydrazide** lies in its ability to covalently label molecules containing aldehyde or ketone functionalities. The hydrazide group (-CONHNH₂) reacts with a carbonyl group to form a stable hydrazone bond. This reaction is particularly useful for labeling glycoproteins, as the carbohydrate moieties can be oxidized to generate aldehyde groups.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition of the hydrazide to the carbonyl carbon, followed by dehydration to form the hydrazone. This reaction is most efficient at a slightly acidic pH (typically pH 5-7).

Caption: Reaction of an aldehyde with **(+)-Biotin-PEG2-Hydrazide** to form a stable hydrazone bond.

Experimental Protocols

The following are detailed methodologies for the two primary applications of **(+)-Biotin-PEG2-Hydrazide**: labeling of glycoproteins via periodate oxidation and labeling of carboxyl groups via EDC coupling.

Biotinylation of Glycoproteins via Periodate Oxidation

This is the most common application, targeting the carbohydrate moieties of glycoproteins. The protocol involves two main steps: the oxidation of cis-diols in the sugar residues to form aldehydes, and the subsequent reaction of these aldehydes with the hydrazide group of the biotinylation reagent.

Materials:

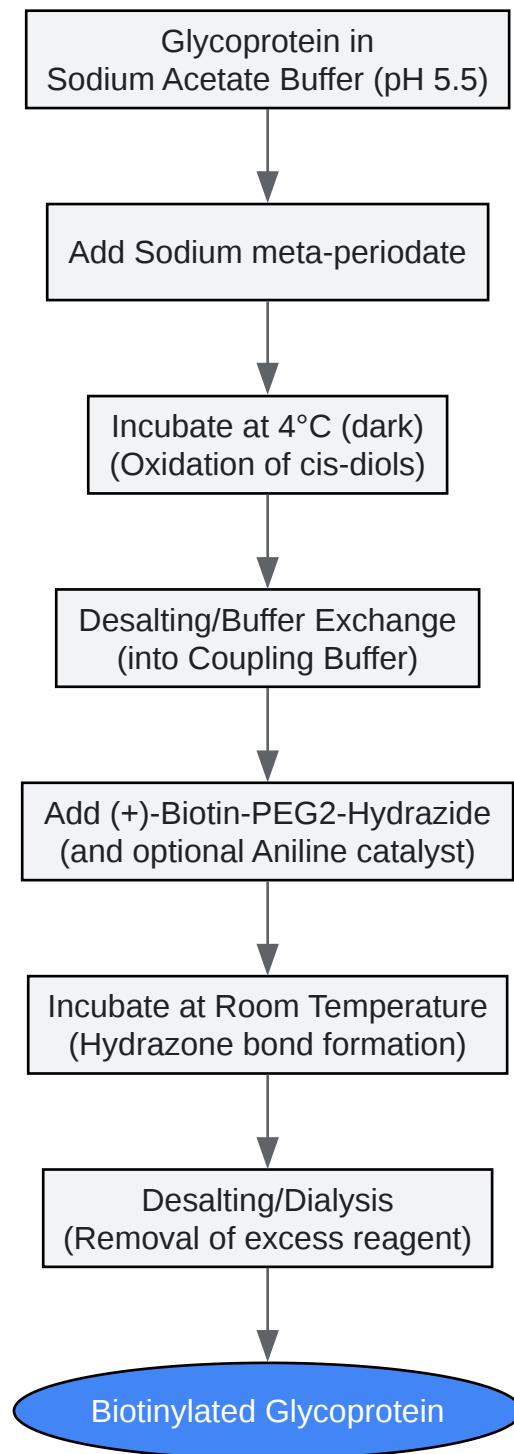
- Glycoprotein of interest
- **(+)-Biotin-PEG2-Hydrazide**
- Sodium meta-periodate (NaIO_4)
- Sodium acetate buffer (100 mM, pH 5.5)
- Coupling buffer (e.g., PBS, pH 6.5-7.5)
- Aniline (optional, as a catalyst)
- Dimethyl sulfoxide (DMSO)
- Desalting column or dialysis equipment

Protocol:

- Oxidation of Glycoprotein:

- Dissolve the glycoprotein in 100 mM sodium acetate buffer (pH 5.5) to a final concentration of 1-5 mg/mL.
- Prepare a fresh 20 mM solution of sodium meta-periodate in the same buffer.
- Add an equal volume of the periodate solution to the glycoprotein solution.
- Incubate the reaction mixture for 30 minutes at 4°C in the dark.
- Quench the reaction by adding glycerol to a final concentration of 10 mM.
- Remove excess periodate and by-products by desalting the oxidized glycoprotein into the coupling buffer (pH 6.5-7.5).

- Biotinylation Reaction:
 - Prepare a stock solution of **(+)-Biotin-PEG2-Hydrazide** in DMSO (e.g., 50 mM).
 - Add the biotin hydrazide solution to the oxidized glycoprotein solution to achieve a final concentration of 1-5 mM. The optimal molar ratio of biotin hydrazide to protein should be determined empirically, but a starting point of a 20 to 50-fold molar excess is recommended.
 - Optional: For enhanced reaction efficiency, aniline can be added as a catalyst to a final concentration of 10-100 mM.[5][6]
 - Incubate the reaction for 2 hours at room temperature.
 - Remove excess, unreacted biotin hydrazide by desalting or dialysis.



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Caption: Experimental workflow for the biotinylation of glycoproteins using **(+)-Biotin-PEG2-Hydrazide**.

Biotinylation of Carboxyl Groups via EDC Coupling

This method allows for the labeling of proteins at aspartic and glutamic acid residues.

Materials:

- Protein of interest
- **(+)-Biotin-PEG2-Hydrazide**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysulfosuccinimide (Sulfo-NHS) (optional, for improved efficiency)
- MES buffer (e.g., 100 mM, pH 4.7-6.0)
- DMSO
- Desalting column or dialysis equipment

Protocol:

- Preparation:
 - Dissolve the protein in MES buffer to a concentration of 1-10 mg/mL.
 - Prepare a stock solution of **(+)-Biotin-PEG2-Hydrazide** in DMSO (e.g., 50 mM).
 - Prepare a fresh solution of EDC in MES buffer (e.g., 10 mg/mL).
 - Optional: Prepare a fresh solution of Sulfo-NHS in MES buffer (e.g., 10 mg/mL).
- Coupling Reaction:
 - Add the biotin hydrazide solution to the protein solution. A 10 to 50-fold molar excess of biotin hydrazide over the protein is a common starting point.
 - Add EDC to the reaction mixture. A 2 to 10-fold molar excess of EDC over the biotin hydrazide is typically used.

- Optional: Add Sulfo-NHS to the reaction mixture at a similar molar concentration as EDC to improve the reaction efficiency and stability of the active intermediate.
- Incubate the reaction for 2 hours at room temperature.
- Remove excess reagents by desalting or dialysis.

Applications in Research and Drug Development

The ability to specifically biotinylate biomolecules opens up a wide range of applications:

- Protein Detection and Purification: Biotinylated proteins can be easily detected using streptavidin-enzyme conjugates (e.g., HRP, AP) in applications like Western blotting and ELISA. They can also be purified from complex mixtures using streptavidin-coated affinity resins.
- Cell Surface Labeling: Glycoproteins on the surface of living cells can be biotinylated for studies on cell trafficking, receptor internalization, and cell-cell interactions.
- Drug Targeting and Delivery: Biotin can serve as a targeting ligand for drug delivery systems, directing them to cells that overexpress biotin receptors.
- Diagnostic Assays: The high-affinity biotin-streptavidin interaction is fundamental to many diagnostic assays, providing a robust and sensitive detection method.

Conclusion

(+)-Biotin-PEG2-Hydrazide is a highly effective and versatile reagent for the biotinylation of biomolecules. Its well-defined chemical properties, coupled with straightforward and adaptable labeling protocols, make it an indispensable tool for researchers in molecular biology, biochemistry, and drug development. The hydrophilic PEG spacer provides advantages in terms of solubility and reduced non-specific binding, further enhancing its utility in a wide array of biological applications. As with any bioconjugation reaction, optimization of the reaction conditions for each specific application is recommended to achieve the desired labeling efficiency and maintain the biological activity of the target molecule.

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